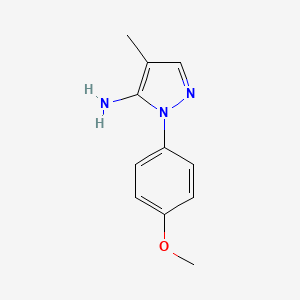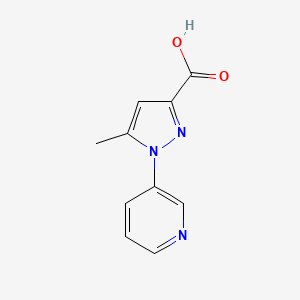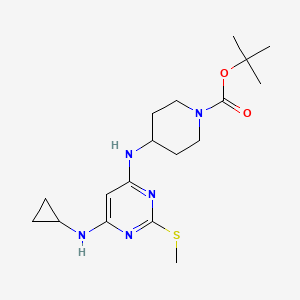
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C23H32N4O4 . It is also known by its English name, 6- ( (3- (4- (tert-Butoxycarbonyl)piperazin-1-yl)propyl) (methyl)amino)quinoline-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a tert-butoxycarbonyl group, a piperazine ring, a pyrimidine ring, and a carboxylate ester . The exact structure can be found in the Mol file 2374782-81-5.mol .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 602.7±55.0 °C and a predicted density of 1.217±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 7.11±0.10 .Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
Tert-butyl derivatives, including those structurally related to tert-butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate, are significant in the development of histamine H4 receptor (H4R) ligands. Such compounds have shown potential in vitro anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Small Molecule Anticancer Drugs
Tert-butyl derivatives are important intermediates in the synthesis of small molecule anticancer drugs. Studies have established methods for synthesizing these compounds efficiently and with high yield. The significance of these compounds lies in their role as intermediates for developing drugs targeting dysfunctions in the PI3K/AKT/mTOR pathway in cancer (Zhang et al., 2018).
Deoxycytidine Kinase Inhibitors
Tert-butyl derivatives have been synthesized as key intermediates in the preparation of deoxycytidine kinase (dCK) inhibitors. These inhibitors represent a new class of compounds with potential in targeting dCK, a critical enzyme in nucleoside metabolism, which has implications in cancer treatment (Zhang et al., 2009).
Activation of Small-Conductance Ca2+-Activated K+ Channels
Certain tert-butyl derivatives have been identified as activators of small-conductance Ca2+-activated K+ (SK, KCa2) channels. This discovery is significant for understanding the mechanisms underlying SK channel modulation and its potential therapeutic implications, particularly in neurological disorders (Hougaard et al., 2009).
Crystallography and Molecular Packing
Tert-butyl derivatives have been studied for their crystallographic properties, revealing insights into molecular packing driven by strong hydrogen bonds. These studies contribute to the broader understanding of molecular interactions and stability in different environmental conditions (Didierjean et al., 2004).
Renin Inhibition for Hypertension Treatment
Modifications of tert-butyl derivatives have led to the discovery of potent renin inhibitors. Renin inhibitors are crucial in managing hypertension and cardiovascular diseases. The development of these inhibitors involves optimizing the molecular structure to improve bioavailability and effectiveness (Tokuhara et al., 2018).
Malaria Treatment
Tert-butyl derivatives have been explored in the context of malaria treatment. The structure-activity relationship studies of these compounds have led to the development of effective antimalarial agents, highlighting their potential in addressing global health challenges like malaria (Chavchich et al., 2016).
Propriétés
IUPAC Name |
tert-butyl 4-[[6-(cyclopropylamino)-2-methylsulfanylpyrimidin-4-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2S/c1-18(2,3)25-17(24)23-9-7-13(8-10-23)20-15-11-14(19-12-5-6-12)21-16(22-15)26-4/h11-13H,5-10H2,1-4H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYJGIWSVCDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC(=C2)NC3CC3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106778 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[6-(cyclopropylamino)-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate | |
CAS RN |
1353989-79-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[6-(cyclopropylamino)-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[6-(cyclopropylamino)-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




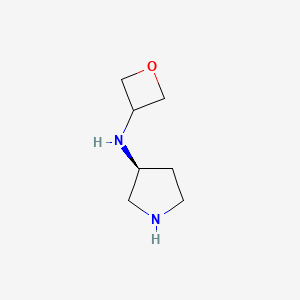

![(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3027602.png)

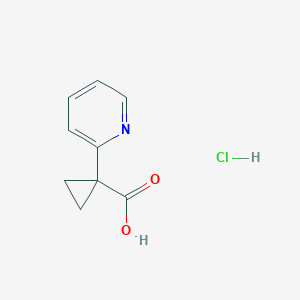
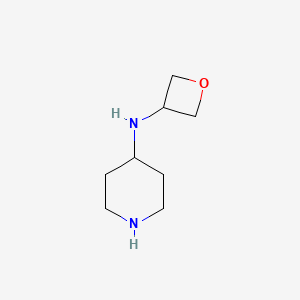
![tert-Butyl [(1-picolinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027610.png)
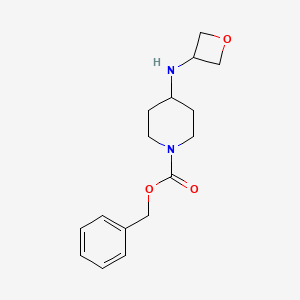

![[1-(Oxetan-3-yl)piperidin-4-yl]methanamine](/img/structure/B3027613.png)
![4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3027617.png)
